molecular formula C10H14ClNO3S B13627369 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride

Cat. No.: B13627369
M. Wt: 263.74 g/mol
InChI Key: XVYPZXYOILNRJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(Pyridin-3-yloxy)pentane-1-sulfonic acid+SOCl25-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride+SO2+HCl\text{5-(Pyridin-3-yloxy)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid+SOCl2​→5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to prevent hydrolysis.

    Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products Formed

Scientific Research Applications

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-2-yloxy)pentane-1-sulfonyl chloride
  • 5-(Pyridin-4-yloxy)pentane-1-sulfonyl chloride
  • 5-(Pyridin-3-yloxy)butane-1-sulfonyl chloride

Uniqueness

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

5-pyridin-3-yloxypentane-1-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO3S/c11-16(13,14)8-3-1-2-7-15-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2

InChI Key

XVYPZXYOILNRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

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